
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is an organic compound with a complex structure that includes a hydroxy group, a methylamino group, and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with hydroxy and methylamino substituents, followed by the attachment of the pentanone chain. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct placement of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires stringent control of temperature, pressure, and pH to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce an alcohol.
Scientific Research Applications
1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 1-(3-Hydroxy-4-(methylamino)phenyl)-2-methyl-1-pentanone
- 1-(3-Hydroxy-4-(methylamino)phenyl)-4-methyl-1-pentanone
Comparison: 1-(3-Hydroxy-4-(methylamino)phenyl)-3-methyl-1-pentanone is unique due to its specific substitution pattern on the phenyl ring and the position of the methyl group on the pentanone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
135420-19-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(methylamino)phenyl]-3-methylpentan-1-one |
InChI |
InChI=1S/C13H19NO2/c1-4-9(2)7-12(15)10-5-6-11(14-3)13(16)8-10/h5-6,8-9,14,16H,4,7H2,1-3H3 |
InChI Key |
FPYVHUMVZLNWJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)C1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)









![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)



